molecular formula C15H15ClN2O B2670376 3-chloro-N-(4-(dimethylamino)phenyl)benzamide CAS No. 304672-45-5

3-chloro-N-(4-(dimethylamino)phenyl)benzamide

Cat. No.: B2670376
CAS No.: 304672-45-5
M. Wt: 274.75
InChI Key: RVBCDGNNEJFSOA-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(dimethylamino)phenyl)benzamide is a useful research compound. Its molecular formula is C15H15ClN2O and its molecular weight is 274.75. The purity is usually 95%.
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Scientific Research Applications

Mitosis Inhibition in Plant Cells

3-chloro-N-(4-(dimethylamino)phenyl)benzamide is investigated for its potential as a mitosis inhibitor in plant cells. A series within the N-(1,1-dimethylpropynyl) benzamide class demonstrated selective inhibition of mitosis at low concentrations, affecting seedlings of various species. This inhibition is attributed to the compound's specific interaction with cellular components controlling mitosis, without impacting mitochondria or chloroplast activities, suggesting a targeted approach for studying plant cell division and potentially developing herbicides (Merlin et al., 1987).

Anti-Tubercular Activity

Research into this compound derivatives has shown promising results in the fight against tuberculosis. A study on a series of novel derivatives revealed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds displaying IC50 values of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against the human cancer cell line HeLa, highlighting their safety and potential as anti-tubercular agents (Nimbalkar et al., 2018).

Nonlinear Optical Absorption

A derivative of this compound was synthesized and its nonlinear optical properties were investigated using the z-scan technique. This study found that the compound exhibits a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating its potential for applications in optical devices such as optical limiters (Rahulan et al., 2014).

Mechanism of Action

The mechanism of action of “3-chloro-N-(4-(dimethylamino)phenyl)benzamide” is not clearly defined in the literature. It’s important to note that the mechanism of action for a compound can depend on its intended use, such as whether it’s designed for pharmaceutical applications, material science, or other fields .

Future Directions

The future directions for research on “3-chloro-N-(4-(dimethylamino)phenyl)benzamide” could involve further exploration of its synthesis, structural analysis, and potential applications. Given its status as a unique and rare chemical, it could be of interest in various fields of scientific research .

Properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-18(2)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBCDGNNEJFSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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